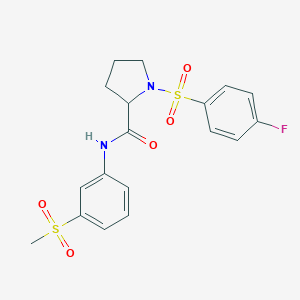
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE is a synthetic organic compound characterized by the presence of fluorophenyl and methylsulfonyl groups attached to a prolinamide backbone.
Vorbereitungsmethoden
The synthesis of 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the fluorophenyl sulfonyl intermediate: This step involves the sulfonylation of a fluorophenyl compound using a sulfonyl chloride reagent under basic conditions.
Coupling with prolinamide: The intermediate is then coupled with prolinamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl groups to sulfides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorophenyl and methylsulfonyl groups enhances its binding affinity and specificity, allowing for targeted effects on biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-FLUOROBENZENESULFONYL)-N-(3-METHANESULFONYLPHENYL)PYRROLIDINE-2-CARBOXAMIDE include:
1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinone: This compound shares the fluorophenyl sulfonyl group but has a different core structure, leading to variations in its chemical and biological properties.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound combines thiazole and sulfonamide groups, offering different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C18H19FN2O5S2 |
|---|---|
Molekulargewicht |
426.5g/mol |
IUPAC-Name |
1-(4-fluorophenyl)sulfonyl-N-(3-methylsulfonylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H19FN2O5S2/c1-27(23,24)16-5-2-4-14(12-16)20-18(22)17-6-3-11-21(17)28(25,26)15-9-7-13(19)8-10-15/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
InChI-Schlüssel |
DRTPWUANRMOBHC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile](/img/structure/B496561.png)
![4-phenyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B496562.png)


![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496569.png)
![1-(4-methoxyphenyl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B496570.png)


![N-[2-(1-piperidinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B496577.png)

![2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B496579.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B496581.png)
![2-[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B496582.png)

